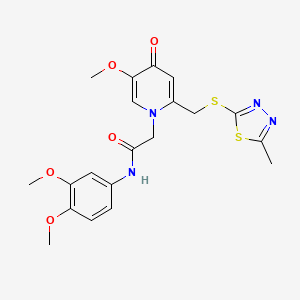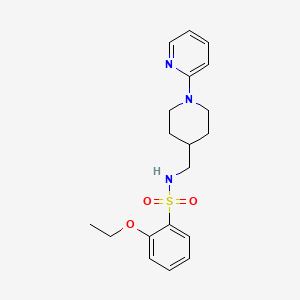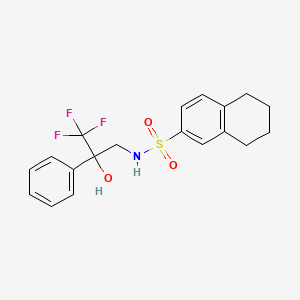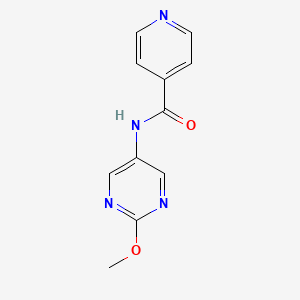
1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a chemical compound with the CAS Number: 74598-91-7 . It has a molecular weight of 201.22 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of this compound and its analogues has been attempted in the past . These compounds were synthesized and properly characterized . Their biological evaluation in inhibiting acetylcholinesterase enzyme (AChE), was evaluated by the in-house gas chromatography method .Molecular Structure Analysis
The IUPAC name of the compound is 1-ethyl-2-oxo-1,2-dihydro-3-quinolinecarbaldehyde . The InChI Code is 1S/C12H11NO2/c1-2-13-11-6-4-3-5-9(11)7-10(8-14)12(13)15/h3-8H,2H2,1H3 and the InChI key is LRGLELFEWOLHAD-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound has been used in the synthesis of new 2-oxo-1,2-dihydroquinoline-3-carboxamides . These carboxamides showed a strong potency in inhibiting AChE .Physical And Chemical Properties Analysis
The compound is solid in its physical form . The country of origin is UA .科学的研究の応用
Green Chemistry and Organic Synthesis
The compound has been utilized in Knoevenagel condensation reactions within green chemistry approaches, highlighting its role in facilitating efficient synthesis processes. For instance, its derivatives have been involved in condensation reactions yielding high yields under environmentally benign conditions, such as the use of ionic liquids at room temperature, which offers a greener alternative to conventional solvents (Hangarge, R. V., Jarikote, D., & Shingare, M., 2002).
Coordination Chemistry and Biological Applications
Derivatives of "1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde" have been explored for their potential in coordination chemistry, leading to the synthesis of metal complexes with interesting biological properties. For example, copper(II) complexes with thiosemicarbazone derivatives have shown significant radical scavenging properties and cytotoxic activity against cancer cell lines, suggesting their potential in medicinal chemistry (Raja, D. S., Paramaguru, G., Bhuvanesh, N., Reibenspies, J., Renganathan, R., & Natarajan, K., 2011).
Catalysis
In the field of catalysis, the compound's derivatives have been incorporated into ruthenium(II) carbonyl complexes, which act as efficient catalysts for the amidation reaction, a key step in the synthesis of various organic compounds. Such studies underline the role of these complexes in enhancing reaction efficiencies, offering a versatile tool for organic synthesis (Selvamurugan, S., Ramachandran, R., Prakash, G., Viswanathamurthi, P., Małecki, J., & Endo, A., 2016).
Advanced Organic Synthesis Techniques
The compound is also pivotal in advanced organic synthesis techniques, such as redox-neutral annulations, which enable the formation of complex molecules through dual C–H bond functionalization. This showcases its utility in constructing intricate molecular architectures efficiently and with high selectivity (Zhu, Z., & Seidel, D., 2017).
将来の方向性
The compound and its analogues have shown potential in the treatment of Alzheimer’s disease (AD) . They have been found to inhibit the acetylcholinesterase enzyme (AChE), which is significant in AD . Future research could focus on further evaluating the safety of these compounds and their potential therapeutic applications .
作用機序
Target of Action
The primary target of 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine into choline and acetic acid . This process is essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .
Mode of Action
This compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its level in the synaptic cleft . The increased level of acetylcholine enhances the conductivity of nerve impulses .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which is responsible for transmitting signals in the nervous system . By inhibiting AChE, the hydrolysis of acetylcholine is reduced, leading to an increase in the level of acetylcholine in the synaptic cleft . This results in enhanced nerve impulse conductivity .
Pharmacokinetics
The compound’s ability to inhibit ache suggests that it can cross the blood-brain barrier and interact with ache in the brain .
Result of Action
The inhibition of AChE by this compound leads to an increase in the level of acetylcholine in the synaptic cleft . This results in enhanced nerve impulse conductivity, which can potentially improve cognitive function . For example, one of the synthesized compounds showed better recovery from scopolamine-induced dementia than donepezil, a commonly used drug for Alzheimer’s disease .
生化学分析
Biochemical Properties
It is known that similar 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized and evaluated as potent inhibitors against the acetylcholinesterase enzyme .
Cellular Effects
Related compounds have shown cytotoxicity against NIH 3T3 and HeLa cell lines .
Molecular Mechanism
The molecular mechanism of 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is not well studied. Related 2-oxo-1,2-dihydroquinoline-3-carboxamides have been shown to inhibit the acetylcholinesterase enzyme .
特性
IUPAC Name |
1-ethyl-2-oxoquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-13-11-6-4-3-5-9(11)7-10(8-14)12(13)15/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGLELFEWOLHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C(C1=O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[8-(benzylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]-N'-[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B2763181.png)


![2-{[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid](/img/structure/B2763184.png)


![N-(5-chloro-2-methylphenyl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2763189.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea](/img/structure/B2763190.png)

amine hydrochloride](/img/structure/B2763193.png)
